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molecular formula C9H10BrN3O2S B2826133 Ethyl aminon-(3-bromopyridin-2-YL)methanethiocarbamate CAS No. 1124383-00-1

Ethyl aminon-(3-bromopyridin-2-YL)methanethiocarbamate

Cat. No. B2826133
M. Wt: 304.16
InChI Key: KIEUKZNLWJFVON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08633173B2

Procedure details

To a solution of 3-bromo-pyridin-2-ylamine (9.72 g, 56.2 mmol) in 1,4-dioxane (100 mL) was added dropwise ethoxycarbonyl isothiocyanate (6.70 mL, 56.7 mmol). The mixture was stirred under an atmosphere of nitrogen for 18 hours. The volatiles were evaporated to yield a waxy solid. The recovered material was triturated with hexane (250 mL). N-(3-Bromo-2-pyridinyl)-N′-carboethoxy-thiourea was isolated and was used without further purification. 1H NMR (400 MHz, (D3C)2SO, δ, ppm): 11.46 (s, 1H), 11.43 (s, 1H), 8.49 (dd, J=4.6, 1.5 Hz, 1H), 8.18 (dd, J=8.0, 1.5 Hz, 1H), 7.33 (dd, J=8.0, 4.7 Hz, 1H), 4.23 (q, J=7.1 Hz, 2H), 1.27 (t, J=7.2 Hz, 3H). MS=215 (MH)+.
Quantity
9.72 g
Type
reactant
Reaction Step One
Quantity
6.7 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([NH2:8])=[N:4][CH:5]=[CH:6][CH:7]=1.[CH2:9]([O:11][C:12]([N:14]=[C:15]=[S:16])=[O:13])[CH3:10]>O1CCOCC1>[Br:1][C:2]1[C:3]([NH:8][C:15]([NH:14][C:12]([O:11][CH2:9][CH3:10])=[O:13])=[S:16])=[N:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
9.72 g
Type
reactant
Smiles
BrC=1C(=NC=CC1)N
Name
Quantity
6.7 mL
Type
reactant
Smiles
C(C)OC(=O)N=C=S
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred under an atmosphere of nitrogen for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were evaporated
CUSTOM
Type
CUSTOM
Details
to yield a waxy solid
CUSTOM
Type
CUSTOM
Details
The recovered material was triturated with hexane (250 mL)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC=1C(=NC=CC1)NC(=S)NC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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